Cas no 99465-10-8 (7-bromo-1,2-dihydroquinolin-2-one)
7-bromo-1,2-dihydroquinolin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 7-Bromoquinolin-2(1H)-one
- 7-Bromo-2-hydroxyquinoline
- 7-Bromo-1H-quinolin-2-one
- 7-Bromo-2-hydroxy-quinoline
- 7-Bromo-2-hydroxy-quinoline 7-Bromo-1H-quinolin-2-one
- FS-3636
- AKOS015966575
- MFCD09743441
- J-519176
- 99465-10-8
- 7-BROMOQUINOLIN-2-OL
- 2(H)-QUINOLINE-,7-BROMO
- 7-bromocarbostyril
- AC-28309
- 2(1H)-Quinolinone, 7-bromo-
- MB07515
- A858460
- AMY7452
- 7-bromo-1,2-dihydroquinolin-2-one
- FT-0751364
- EN300-112241
- QOFKBVYWLUKWLL-UHFFFAOYSA-N
- 7-Bromo-1,2-dihydroquinoline-2-one
- SCHEMBL706857
- SY022625
- DTXSID30557557
- CS-W006087
- 7-Bromo-2(1H)-quinolinone
- DB-080604
-
- MDL: MFCD09743441
- Inchi: 1S/C9H6BrNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-5H,(H,11,12)
- InChI Key: QOFKBVYWLUKWLL-UHFFFAOYSA-N
- SMILES: BrC1C=CC2C=CC(NC=2C=1)=O
Computed Properties
- Exact Mass: 222.96328g/mol
- Monoisotopic Mass: 222.96328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- Density: 1.620
- Melting Point: 270-272 ºC
- Boiling Point: 375.4±42.0℃ at 760 mmHg
- Flash Point: 180.83°C
- Refractive Index: 1.63
- pka: 10.91±0.70(Predicted)
7-bromo-1,2-dihydroquinolin-2-one Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P280-P305+P351+P338-P310
- Storage Condition:Sealed in dry,Room Temperature
7-bromo-1,2-dihydroquinolin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB438443-250 mg |
7-Bromoquinolin-2(1H)-one; . |
99465-10-8 | 250MG |
€121.00 | 2022-03-02 | ||
| abcr | AB438443-1 g |
7-Bromoquinolin-2(1H)-one; . |
99465-10-8 | 1g |
€208.10 | 2022-03-02 | ||
| abcr | AB438443-5 g |
7-Bromoquinolin-2(1H)-one; . |
99465-10-8 | 5g |
€504.30 | 2022-03-02 | ||
| TRC | B686953-100mg |
7-Bromo-1H-quinolin-2-one |
99465-10-8 | 100mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B686953-250mg |
7-Bromo-1H-quinolin-2-one |
99465-10-8 | 250mg |
$ 138.00 | 2023-04-18 | ||
| TRC | B686953-500mg |
7-Bromo-1H-quinolin-2-one |
99465-10-8 | 500mg |
$ 207.00 | 2023-04-18 | ||
| TRC | B686953-1g |
7-Bromo-1H-quinolin-2-one |
99465-10-8 | 1g |
$ 265.00 | 2022-06-06 | ||
| Chemenu | CM111430-1g |
7-bromoquinolin-2(1H)-one |
99465-10-8 | 98% | 1g |
$128 | 2021-08-06 | |
| Chemenu | CM111430-5g |
7-bromoquinolin-2(1H)-one |
99465-10-8 | 98% | 5g |
$320 | 2021-08-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H826261-1g |
7-bromoquinolin-2(1H)-one |
99465-10-8 | ≥95% | 1g |
730.80 | 2021-05-17 |
7-bromo-1,2-dihydroquinolin-2-one Suppliers
7-bromo-1,2-dihydroquinolin-2-one Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on 7-bromo-1,2-dihydroquinolin-2-one
7-Bromo-1,2-Dihydroquinolin-2-One: A Comprehensive Overview
7-Bromo-1,2-dihydroquinolin-2-one (CAS No. 99465-10-8) is a versatile compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique quinoline derivative structure, exhibits a range of intriguing properties that make it a valuable tool in both academic research and industrial applications. In this article, we will delve into the structural features, synthesis methods, biological activities, and potential applications of 7-bromo-1,2-dihydroquinolin-2-one, while incorporating the latest research findings to provide a comprehensive understanding of this compound.
The molecular structure of 7-bromo-1,2-dihydroquinolin-2-one consists of a quinoline ring system with a bromine atom at the 7-position and a ketone group at the 2-position. This arrangement imparts the compound with distinct electronic and steric properties, which are crucial for its reactivity and biological activity. Recent studies have highlighted the importance of such structural features in determining the compound's behavior in various chemical reactions and biological systems.
One of the most notable aspects of 7-bromo-1,2-dihydroquinolin-2-one is its role as an intermediate in the synthesis of more complex molecules. Researchers have utilized this compound as a key building block in the construction of bioactive compounds, including potential drug candidates. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of 7-bromo-1,2-dihydroquinolin-2-one exhibit promising anti-inflammatory and antioxidant activities, suggesting their potential use in therapeutic applications.
In addition to its role in drug discovery, 7-bromo-1,2-dihydroquinolin-2-one has also been explored for its applications in materials science. The compound's ability to form stable coordination complexes with metal ions has led to its investigation as a ligand in catalytic systems. Recent advancements in this area have shown that 7-bromo-1,2-dihydroquinolin-2-one can serve as an efficient catalyst for various organic transformations, including cross-coupling reactions and enantioselective syntheses.
The synthesis of 7-bromo-1,2-dihydroquinolin-2-one has been extensively studied over the years. Traditional methods involve multi-step procedures that often require harsh reaction conditions. However, recent breakthroughs have introduced more efficient and environmentally friendly approaches to synthesizing this compound. For example, researchers have developed a one-pot synthesis method using microwave-assisted techniques, which significantly reduces reaction time and enhances yield.
Beyond its chemical synthesis and applications, 7-bromo-1,2-dihydroquinolin-2-one has also been examined for its environmental impact. Studies have shown that the compound exhibits low toxicity towards aquatic organisms under standard laboratory conditions. This finding is particularly important for industries relying on quinoline derivatives, as it underscores the need for sustainable practices to minimize ecological risks.
Looking ahead, the future of 7-bromo-1,2-dihydroquinolin-2-one appears promising. Ongoing research is focused on expanding its utility in areas such as green chemistry and biotechnology. For instance, scientists are exploring the use of this compound as a precursor for bio-inspired materials with tailored functionalities. Additionally, advancements in computational chemistry are enabling researchers to predict and optimize the properties of 7-bromo-1,2-dihydroquinolin-2-one derivatives with unprecedented accuracy.
In conclusion,7-bromo-1,dihydroquinolinone(CAS No. 99465–10–8) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structural features and versatile reactivity make it an invaluable tool for researchers seeking to develop innovative solutions in medicine, materials science
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